Potassium hydrogen phthalate Potassium hydrogen phthalate Potassium Biphthalate is used as buffer solution and Acidimetric standard.
Potassium hydrogen phthalate, also known as KHP, is a volumetric standard produced under stringent conditions and measured with the highest possible precision. The content of the standard is measured using volumetric acid-base titrations. Its certified value and uncertainty measurement are in accordance with ISO Guide 35.
Potassium hydrogen phthalate, also known as KHP, is a volumetric standard manufactured under stringent conditions and measured with the highest possible precision. Its mass fraction is determined by potentiometric titration, and it is qualified in a DIN EN ISO/IEC 17025 accredited laboratory.

Brand Name: Vulcanchem
CAS No.: 877-24-7
VCID: VC21187007
InChI: InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);
SMILES: C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+]
Molecular Formula: C8H6KO4
Molecular Weight: 205.23 g/mol

Potassium hydrogen phthalate

CAS No.: 877-24-7

Cat. No.: VC21187007

Molecular Formula: C8H6KO4

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Potassium hydrogen phthalate - 877-24-7

Specification

Description Potassium Biphthalate is used as buffer solution and Acidimetric standard.
Potassium hydrogen phthalate, also known as KHP, is a volumetric standard produced under stringent conditions and measured with the highest possible precision. The content of the standard is measured using volumetric acid-base titrations. Its certified value and uncertainty measurement are in accordance with ISO Guide 35.
Potassium hydrogen phthalate, also known as KHP, is a volumetric standard manufactured under stringent conditions and measured with the highest possible precision. Its mass fraction is determined by potentiometric titration, and it is qualified in a DIN EN ISO/IEC 17025 accredited laboratory.

CAS No. 877-24-7
Molecular Formula C8H6KO4
Molecular Weight 205.23 g/mol
IUPAC Name potassium;2-carboxybenzoate
Standard InChI InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);
Standard InChI Key XCCFSZODNJHPEF-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+]
SMILES C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K]

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